molecular formula C19H22N2O5S B2995270 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide CAS No. 1428360-33-1

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

Cat. No. B2995270
CAS RN: 1428360-33-1
M. Wt: 390.45
InChI Key: MBWPZGBEFZOKKB-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as MPSP, is a synthetic compound that has garnered significant interest in the scientific community for its potential applications in the field of medicine.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cell Applications

Research has led to the development of new sulfonated polymers utilizing a methoxy group in the copolymerization process, creating materials with high proton conductivity suitable for fuel cell applications. The study by Kim, Robertson, and Guiver (2008) focuses on comb-shaped sulfonated poly(arylene ether sulfone) copolymers, highlighting their promising properties as polyelectrolyte membrane materials. These materials show high proton conductivity, making them viable for fuel cell use due to their ability to efficiently transport protons (Kim, D., Robertson, G., & Guiver, M., 2008).

Crystal Structure Determination and Molecular Surface Analysis

The crystal structures of three nimesulide derivatives were determined using laboratory powder X-ray diffraction data, which includes analysis on N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide. This research, conducted by Dey et al. (2016), explores the intermolecular interactions in these structures and provides insights into the assembly of molecules into a supramolecular framework. The study also delves into the hydrogen-bond-based interactions and the calculation of molecular electrostatic potential surfaces, offering a comprehensive understanding of these derivatives' crystal packing and potential biological implications (Dey, T., Chatterjee, P., Bhattacharya, A., Pal, S., & Mukherjee, A. K., 2016).

Antitumor Sulfonamides and Gene Expression Relationship Studies

A study by Owa et al. (2002) investigates the structure and gene expression relationship of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070). These compounds have been evaluated for their antitumor activities, with particular attention to their effect on cell cycle inhibition and progression to clinical trials. This research provides valuable insights into the pharmacophore structure and drug-sensitive cellular pathways, highlighting the potential of these sulfonamides as oncolytic agents (Owa, T., Yokoi, A., Yamazaki, K., Yoshimatsu, K., Yamori, T., & Nagasu, T., 2002).

Synthesis and Evaluation of Antitumor Activity

Zhang et al. (2015) synthesized a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide compounds. These compounds demonstrated significant antiproliferative activities against cancer cell lines, with the structure-activity relationship (SAR) providing insights into their potent inhibitory activity against PI3Ks and mTOR, especially PI3Kα. The study suggests the potential of these compounds as effective anticancer agents, offering a foundation for future research in the development of PI3K inhibitors (Zhang, H., Xin, M.-H., Xie, X.-X., Mao, S., Zuo, S.-j., Lu, S.-m., & Zhang, S.-q., 2015).

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-18-10-9-15(14-17(18)21-11-5-8-19(21)22)20-27(23,24)13-12-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPZGBEFZOKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

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